molecular formula C48H82O17 B1146630 Vina-ginsenoside R3 CAS No. 156012-92-9

Vina-ginsenoside R3

Cat. No. B1146630
M. Wt: 931.159
InChI Key:
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Description

Synthesis Analysis

The synthesis of Vina-ginsenosides, including compounds like Vina-ginsenoside R7, involves complex biosynthetic pathways that may include enzymatic transformations facilitated by glycoside hydrolases. For instance, engineered glycosidase has been developed for the production of Vina-ginsenoside R7, demonstrating the potential for bioengineering in ginsenoside synthesis (Rufeng Wang et al., 2023).

Molecular Structure Analysis

Ginsenosides, including Vina-ginsenoside R3, are characterized by their complex dammarane-type saponin structure, which may undergo modifications, such as glycosylation, leading to a diverse array of compounds with varied biological activities. Structural elucidation techniques, including mass spectrometry and NMR, play a crucial role in identifying these compounds and understanding their structure-activity relationships.

Chemical Reactions and Properties

Ginsenosides undergo various chemical reactions, including hydrolysis and dehydration, that can alter their biological properties. For example, the synthesis of Δ20-ginsenosides from protopanaxadiol involves dehydration reactions that yield compounds with distinct biological activities (Renzeng Shen et al., 2018).

Physical Properties Analysis

The physical properties of ginsenosides, such as solubility and stability, are influenced by their molecular structure. These properties are crucial for their bioavailability and therapeutic efficacy. Detailed studies on Vina-ginsenosides' physical properties are needed to further understand their pharmacokinetic behavior.

Chemical Properties Analysis

The chemical properties of ginsenosides, including Vina-ginsenoside R3, relate to their bioactivity and interaction with biological molecules. For example, ginsenoside Rh2 has been shown to induce apoptosis and paraptosis-like cell death in cancer cells, highlighting the potential therapeutic applications of ginsenosides in oncology (Binghui Li et al., 2011).

Scientific Research Applications

  • Melanogenesis Inhibition : Vina-ginsenoside R3, along with other minor ginsenosides, has been isolated from the leaves of hydroponic Panax ginseng. These compounds exhibited inhibitory activity on melanogenesis and body pigmentation in a zebrafish model, suggesting potential as skin whitening agents (Lee et al., 2015).

  • Neuroprotective Effects : Another study explored the neuroprotective effect of Vina-ginsenoside R4, a closely related compound, against neurotoxicity in PC12 cells. It demonstrated the potential of this compound in neuroprotection, indicating the possibility that Vina-ginsenoside R3 may have similar properties (Luo et al., 2020).

  • Anti-inflammatory Properties : A study on Panax vietnamensis, which contains Vina-ginsenoside R3, revealed that its constituents exhibited significant anti-inflammatory effects in lipopolysaccharide-stimulated macrophages. This suggests a potential role for Vina-ginsenoside R3 in managing inflammatory conditions (Jeong et al., 2015).

  • Photoprotective and Anti-Inflammatory Effects : The photoprotective and anti-inflammatory properties of Vina-ginsenoside R7 were studied in human dermal fibroblasts. Although this is a different compound, it suggests the potential of Vina-ginsenosides in protecting against skin photodamage (Liu et al., 2019).

  • Structural Elucidation : The structure of Vina-ginsenoside-R3 was elucidated in a study that isolated various saponins from Panax vietnamensis. This foundational research aids in understanding the chemical properties and potential applications of Vina-ginsenoside R3 (Nguyen et al., 1994).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O17/c1-23(2)10-9-16-48(8,65-42-39(59)36(56)33(53)27(21-50)61-42)25-13-18-46(6)24(25)11-12-30-45(5)17-15-31(44(3,4)29(45)14-19-47(30,46)7)63-43-40(37(57)34(54)28(22-51)62-43)64-41-38(58)35(55)32(52)26(20-49)60-41/h10,24-43,49-59H,9,11-22H2,1-8H3/t24-,25+,26-,27-,28-,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,45+,46-,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPDRQDELKMUTI-NIUQCDFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120754
Record name (3β)-20-(β-D-Glucopyranosyloxy)dammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

931.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinaginsenoside R3

CAS RN

156012-92-9
Record name (3β)-20-(β-D-Glucopyranosyloxy)dammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156012-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β)-20-(β-D-Glucopyranosyloxy)dammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
16
Citations
K Yamasaki - Pharmaceutical biology, 2000 - Taylor & Francis
… Vina-ginsenoside R3 (31) was the only compound which lacked OH at the C-12 position among the all saponins isolated from this species. Enzymatic hydrolysis was useful to identify …
Number of citations: 46 www.tandfonline.com
K YAMASAKI, O TANAKA - Chemical and Pharmaceutical Bulletin, 1994 - jlc.jst.go.jp
… Vina-ginsenoside-R3 is the first naturally occurring glycoside of dammarenediol II, while vina-ginsenosides-RS and -R6, two ocotillol-type saponins, are two other examples of saponins …
Number of citations: 69 jlc.jst.go.jp
NM Duc, R KASAI, K Ohtani, A Ito, NT Nham… - Chemical and …, 1994 - jstage.jst.go.jp
… Vina-ginsenoside-R3 is the first naturally occurring glycoside of dammarenediol II, while vina-ginsenosides-RS and -R6, two ocotillol-type saponins, are two other examples of saponins …
Number of citations: 68 www.jstage.jst.go.jp
J Wang, W Li, X Li - Journal of Asian Natural Products Research, 1998 - Taylor & Francis
… A new dammarane-type saponin named quinquenoside L3 (1) together with vina-ginsenoside R3 (2) were isolated from the leaves and stems of Panas quinquefofolium L. collected in …
Number of citations: 20 www.tandfonline.com
Y Chen, Y Wen - Studies in Plant Science, 1999 - Elsevier
… Among the new saponins, vina-ginsenoside-R3 is the first naturally occuring glycoside of dammarenediol II, while vina-ginsenoside-R5 and -R6, two ocotillol-type saponin, are two …
Number of citations: 2 www.sciencedirect.com
NM Duc, R Kasai, K Ohtani, A Ito, K Yamasaki… - Saponins Used in …, 1996 - Springer
… Of these new dammarane saponins, vina-ginsenoside-R3 (6) is the flrst naturally occurring glycoside of dammarenediol II. Vina-ginsenoside-R4 (7) was noted as the first example of …
Number of citations: 13 link.springer.com
L Li, Y Wang, Y Xiu, S Liu - Journal of Analytical Methods in Chemistry, 2018 - hindawi.com
… e marker 975.54@20.84 was assigned to Vina-ginsenoside R3 [27] whose MS/MS spectrum is shown in Figure 5(a). e [M + HCOO]− ion of Vina-ginsenoside R3 at m/z 975.54 showed …
Number of citations: 12 www.hindawi.com
YY Lou, X Zheng, YP Huang, L Mu, XG Zhang… - Bioorganic …, 2021 - Elsevier
Gynostemma pentaphyllum (Thunb.) Makino (Cucurbitaceae family) is a perennial creeping plant with a common Chinese name of “south ginseng”. To date, more than 250 individual …
Number of citations: 8 www.sciencedirect.com
YG Xia, XD Guo, Y Song, J Liang, FQ Gong… - … of Pharmaceutical and …, 2019 - Elsevier
Optimization of multiple reaction monitoring mass spectrometry (MRM-MS) parameters of triterpene glycosides (TGs) using traditional infusion methods remains to be labor-intensive. …
Number of citations: 2 www.sciencedirect.com
YP Huang, YS Wang, YY Liu, CH Jiang… - Journal of Agricultural …, 2022 - ACS Publications
… Interpretation of the 13 C and 1 H NMR data showed that 4 had the same dammar-24-ene aglycone structure as vina-ginsenoside R3, (43) and the sugar moieties at C-3 and C-20 were …
Number of citations: 3 pubs.acs.org

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